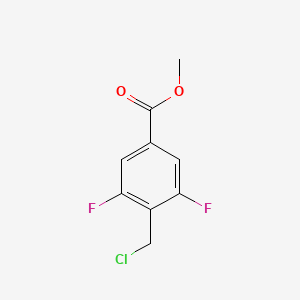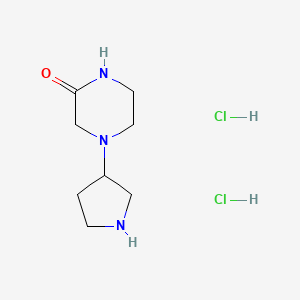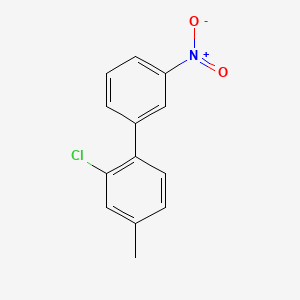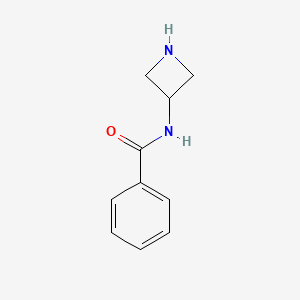
N-(氮杂环丁烷-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(azetidin-3-yl)benzamide is a compound that features a benzamide group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
科学研究应用
N-(azetidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent, particularly as a dopamine antagonist.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
作用机制
Target of Action
N-(azetidin-3-yl)benzamide is a complex compound that has been studied for its potential biological activities. Some related compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Another related compound, N-benzimidazol-2yl benzamide, has been studied as an allosteric activator of human glucokinase .
Mode of Action
For example, some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
Related azetidine derivatives have been synthesized and evaluated for their anti-tubercular activity . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Pharmacokinetics
Related azetidine derivatives have been evaluated for their affinity for d2 and d4 receptors .
Result of Action
For example, some azetidine derivatives have shown high antibacterial action .
Action Environment
It is known that the chemical properties of azetidin-2-ones, which are colorless and hydrolytically vulnerable solids, can be influenced by environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)benzamide typically involves the reaction of 3-aminoazetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods: Industrial production of benzamide derivatives often employs green chemistry principles. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst like diatomite earth immobilized with ionic liquid and zirconium tetrachloride . This method is efficient, eco-friendly, and provides high yields.
Types of Reactions:
Oxidation: N-(azetidin-3-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-(azetidin-3-yl)benzoic acid.
Reduction: Formation of N-(azetidin-3-yl)benzylamine.
Substitution: Formation of N-(alkylazetidin-3-yl)benzamide derivatives.
相似化合物的比较
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different reactivity and applications.
N-(1-benzhydryl-azetidin-3-yl)-benzamide: A derivative with similar structural features but different pharmacological properties.
Uniqueness: N-(azetidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the azetidine ring and benzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
属性
IUPAC Name |
N-(azetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOGWIZRCQGOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
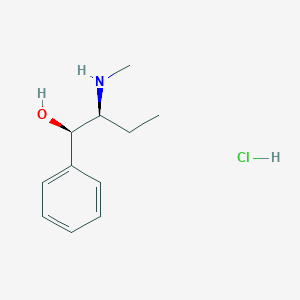
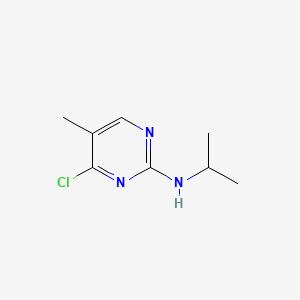
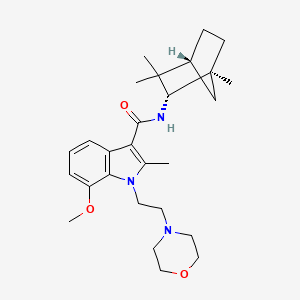
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594169.png)

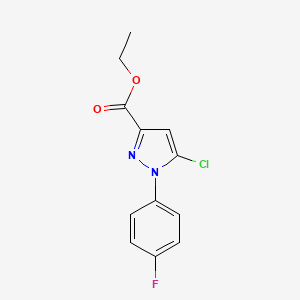
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
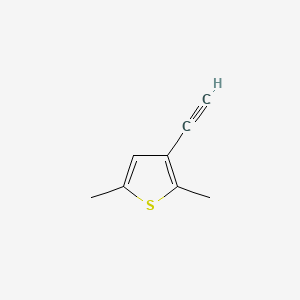
![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)
